
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy-
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Overview
Description
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide core with a diethylaminoethyl group and three methoxy groups attached to the benzene ring. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-(diethylamino)ethyl)-2,3,4-trimethoxyaniline. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzenesulfonamide derivatives. For instance, new aryl thiazolone-benzenesulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), a target implicated in tumor growth and metastasis. These compounds demonstrated remarkable selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM . Notably, one of the derivatives induced apoptosis in MDA-MB-231 breast cancer cell lines, suggesting potential for further development as anticancer agents.
Antidiabetic Potential
Benzenesulfonamide derivatives have also been investigated for their antidiabetic properties. A study synthesized various benzenesulfonamide derivatives and tested their efficacy in a streptozotocin-induced diabetic rat model. Several compounds exhibited significant hypoglycemic activity compared to glibenclamide, a standard antidiabetic drug . This indicates that modifications to the benzenesulfonamide structure could yield potent oral antidiabetic agents.
Enzyme Inhibition
The enzyme inhibitory potential of benzenesulfonamides extends beyond anticancer and antidiabetic applications. Research has shown that these compounds can inhibit key enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease respectively . The synthesis of specific derivatives targeting these enzymes demonstrates the versatility of benzenesulfonamides in therapeutic applications.
Antibacterial Activity
In addition to their roles in cancer and diabetes treatment, benzenesulfonamides exhibit antibacterial properties. Studies have evaluated their effectiveness against various bacterial strains and biofilm formation, highlighting their potential as antibacterial agents . The mechanism often involves the inhibition of carbonic anhydrases present in bacteria, which is vital for their growth and survival.
Radioligand Development
Benzenesulfonamide derivatives have been explored as potential radioligands for positron emission tomography (PET). For example, N-(4-diethylamino)benzyl-4-[^11C]methoxy-N-(p-tolyl)benzenesulfonamide was synthesized as a new potential selective radioligand for cannabinoid receptors . This application underscores the compound's relevance in imaging and diagnostic procedures in medicine.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells . The compound’s ability to induce apoptosis in cancer cells is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the diethylaminoethyl and methoxy groups.
N-(2-(Diethylamino)ethyl)benzenesulfonamide: Lacks the methoxy groups.
N-(2-(Diethylamino)ethyl)-2-fluoranyl-benzenesulfonamide: Contains a fluorine atom instead of methoxy groups.
Uniqueness
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- is unique due to the presence of three methoxy groups, which enhance its chemical reactivity and biological activity. These groups also contribute to its selectivity and potency as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
Biological Activity
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- (CAS Number: 103595-46-6) is a compound of significant interest due to its biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various solid tumors. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, research findings, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzenesulfonamide core with three methoxy groups at the 2, 3, and 4 positions and a diethylaminoethyl side chain. This specific substitution pattern contributes to its unique chemical properties and biological activities.
The primary mechanism through which Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- exerts its biological effects is through the inhibition of CA IX. This enzyme plays a crucial role in regulating pH levels within tumor microenvironments, facilitating tumor growth and metastasis. Inhibition of CA IX can lead to:
- Decreased Tumor Cell Proliferation : By disrupting pH homeostasis.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Anticancer Activity
Research has shown that compounds similar to Benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
4e | MDA-MB-231 | 10.93 | CA IX inhibition leading to apoptosis |
4g | MDA-MB-231 | 22.50 | Induction of cell cycle arrest |
4h | HepG2 | 15.00 | Disruption of metabolic pathways |
These findings suggest that Benzenesulfonamide derivatives can be potent anticancer agents by selectively targeting cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer properties, Benzenesulfonamide has been evaluated for its antimicrobial effects. Studies indicate that it can inhibit bacterial growth by interfering with the activity of carbonic anhydrases present in bacteria. This dual action makes it a candidate for further development in both oncology and infectious disease contexts.
Case Studies and Research Findings
-
Study on CA IX Inhibition :
A study conducted by researchers demonstrated that derivatives of benzenesulfonamide exhibited selective inhibition against CA IX with IC50 values ranging from 10.93 nM to 25.06 nM. The selectivity for CA IX over other isoforms like CA II suggests potential for targeted cancer therapies . -
Cellular Uptake Mechanisms :
Research utilizing high-performance liquid chromatography (HPLC) showed effective cellular uptake of benzenesulfonamide derivatives in MDA-MB-231 cells, indicating favorable pharmacokinetic properties that enhance bioavailability . -
Apoptosis Induction :
In vitro studies revealed that treatment with benzenesulfonamide resulted in a significant increase in apoptosis markers in cancer cell lines compared to control groups . This highlights its potential as a therapeutic agent in cancer treatment.
Properties
CAS No. |
103595-46-6 |
---|---|
Molecular Formula |
C15H26N2O5S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O5S/c1-6-17(7-2)11-10-16-23(18,19)13-9-8-12(20-3)14(21-4)15(13)22-5/h8-9,16H,6-7,10-11H2,1-5H3 |
InChI Key |
CZKTZKCTDWOZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
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